molecular formula C11H16N2O5S B14901120 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-2-carboxylic acid

1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-2-carboxylic acid

Cat. No.: B14901120
M. Wt: 288.32 g/mol
InChI Key: MGAOKAVZRFCRDM-UHFFFAOYSA-N
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Description

1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-2-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and an isoxazole ring

Preparation Methods

The synthesis of 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-2-carboxylic acid involves multiple steps, typically starting with the formation of the isoxazole ring. One common method includes the cycloaddition reaction of nitrile oxides with alkynes, often catalyzed by copper (I) or ruthenium catalysts . The piperidine ring is then introduced through a series of substitution reactions, followed by the addition of the sulfonyl group under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include copper (II) sulfate, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to active sites, while the isoxazole ring may participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:

    3,5-Dimethylisoxazole-4-sulfonyl chloride: Shares the isoxazole and sulfonyl moieties but lacks the piperidine ring.

  • **1-((3,5-Dimethyl-1H-pyrazol-4-yl

Properties

Molecular Formula

C11H16N2O5S

Molecular Weight

288.32 g/mol

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C11H16N2O5S/c1-7-10(8(2)18-12-7)19(16,17)13-6-4-3-5-9(13)11(14)15/h9H,3-6H2,1-2H3,(H,14,15)

InChI Key

MGAOKAVZRFCRDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCCC2C(=O)O

Origin of Product

United States

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